(S)-4-(4-Fluoro-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
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Overview
Description
(S)-4-(4-Fluoro-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-Fluoro-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the aromatic ring.
Piperazine Formation: Formation of the piperazine ring through cyclization reactions.
Protection: Introduction of the tert-butoxy-carbonyl (Boc) protecting group to the piperazine nitrogen.
Carboxylation: Introduction of the carboxylic acid group.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(4-Fluoro-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions on the aromatic ring.
Deprotection: Removal of the Boc protecting group under acidic conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides such as lithium aluminum hydride.
Substitution: Reagents such as halides or organometallic compounds can be used for nucleophilic substitution.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while deprotection would yield the free amine form of the piperazine derivative.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a tool for studying biological processes involving piperazine derivatives.
Medicine: Potential use in the development of pharmaceutical compounds with therapeutic effects.
Industry: Applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(4-Fluoro-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid would depend on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Pathway Interference: Disruption of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(4-Fluorophenyl)piperazine-2-carboxylic acid: Lacks the nitro and Boc groups.
(S)-4-(4-Nitrophenyl)piperazine-2-carboxylic acid: Lacks the fluorine and Boc groups.
(S)-4-(4-Fluoro-2-nitrophenyl)piperazine-2-carboxylic acid: Lacks the Boc group.
Uniqueness
(S)-4-(4-Fluoro-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is unique due to the presence of both the fluorine and nitro groups on the aromatic ring, as well as the Boc protecting group on the piperazine nitrogen. These structural features may confer specific chemical reactivity and biological activity that distinguish it from similar compounds.
Properties
Molecular Formula |
C16H20FN3O6 |
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Molecular Weight |
369.34 g/mol |
IUPAC Name |
(2S)-4-(4-fluoro-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C16H20FN3O6/c1-16(2,3)26-15(23)19-7-6-18(9-13(19)14(21)22)11-5-4-10(17)8-12(11)20(24)25/h4-5,8,13H,6-7,9H2,1-3H3,(H,21,22)/t13-/m0/s1 |
InChI Key |
IXIYSAJIPHUATO-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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